molecular formula C7H3Br2NO B13601574 1,4-Dibromo-2-isocyanatobenzene CAS No. 55076-91-0

1,4-Dibromo-2-isocyanatobenzene

Cat. No.: B13601574
CAS No.: 55076-91-0
M. Wt: 276.91 g/mol
InChI Key: CCXIDWGJIDIUBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dibromo-2-isocyanatobenzene is an organic compound with the molecular formula C7H3Br2NO. It is a derivative of benzene, where two bromine atoms and an isocyanate group are substituted on the benzene ring. This compound is primarily used in research and development, particularly in the fields of organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-isocyanatobenzene can be synthesized through various methodsThe bromination reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-isocyanatobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dibromo-2-isocyanatobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of urea derivatives when reacted with amines. The bromine atoms can also undergo substitution reactions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dibromo-2-isocyanatobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. The presence of both bromine atoms and the isocyanate group allows for versatile chemical transformations, making it a valuable compound in various research applications .

Properties

CAS No.

55076-91-0

Molecular Formula

C7H3Br2NO

Molecular Weight

276.91 g/mol

IUPAC Name

1,4-dibromo-2-isocyanatobenzene

InChI

InChI=1S/C7H3Br2NO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H

InChI Key

CCXIDWGJIDIUBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N=C=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.